Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)-
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Overview
Description
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and benzopyran intermediates, followed by their coupling with benzenesulfonamide under specific conditions. Common reagents used in these reactions include sulfuric acid, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its antimicrobial properties.
Industry: As an intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
Benzothiazole: A heterocyclic compound with various applications in medicinal chemistry.
Benzopyran: A compound with potential antioxidant and anti-inflammatory properties.
Uniqueness
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is unique due to its complex structure, which combines features of benzenesulfonamide, benzothiazole, and benzopyran. This unique combination may confer distinct properties and applications not seen in simpler compounds.
Properties
CAS No. |
79009-21-5 |
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Molecular Formula |
C23H16N2O5S2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-(5-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16N2O5S2/c1-29-16-9-10-21-19(13-16)24-22(31-21)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3 |
InChI Key |
GTHZLUQACZMHPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O |
Origin of Product |
United States |
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